法尔格松 A
概述
描述
Fargesone A is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining metabolic homeostasis, particularly in the liver, kidney, intestine, and adrenal gland . Fargesone A has shown significant potential in alleviating liver disorders by modulating FXR activity .
科学研究应用
Fargesone A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying FXR agonists and their synthesis.
Biology: Investigated for its role in modulating metabolic pathways and maintaining homeostasis.
作用机制
Target of Action
The primary target of Fargesone A is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining or reversing metabolic homeostasis during the development of liver diseases .
Mode of Action
Fargesone A interacts directly with FXR . It alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of Fargesone A is through this direct interaction with FXR .
Biochemical Pathways
It is known that the compound’s interaction with fxr plays a significant role in its anti-inflammatory activity
Pharmacokinetics
The pharmacokinetics parameters of Fargesone A in mice have been studied . The half-life (t 1/2) of Fargesone A is 0.68±0.1 hours when administered intravenously (5 mg/kg) and 0.33±0.04 hours when administered orally (10 mg/kg). The maximum concentration (C max) in the blood is 941±57 ng/mL for intravenous administration and 104±16 ng/mL for oral administration . These parameters suggest that Fargesone A has acceptable pharmacokinetic profiles in general .
Result of Action
Fargesone A has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner . In vivo studies have shown that Fargesone A significantly ameliorates pathological features in a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model .
Action Environment
It is known that the compound’s efficacy can be influenced by the physiological environment, such as the health status of the liver
未来方向
The development of novel small-molecule agonists for drug discovery targeting FXR is significant . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development . Therefore, future research could focus on developing a biomimetic and scalable total synthesis of Fargesone A .
生化分析
Biochemical Properties
Fargesone A plays a crucial role in biochemical reactions by acting as an agonist for the Farnesoid X receptor. This receptor is highly expressed in the liver and intestines and is involved in maintaining metabolic homeostasis. Fargesone A interacts with the Farnesoid X receptor by binding to it, which leads to the recruitment and release of coregulators. This interaction enhances the receptor’s ability to regulate gene expression related to bile acid metabolism, lipid metabolism, and glucose homeostasis .
Cellular Effects
Fargesone A influences various cellular processes, particularly in liver cells. It has been shown to alleviate hepatocyte lipid accumulation and reduce cell death in an Farnesoid X receptor-dependent manner. By activating the Farnesoid X receptor, Fargesone A modulates cell signaling pathways that control lipid and glucose metabolism, leading to improved metabolic function. Additionally, Fargesone A impacts gene expression by upregulating genes involved in bile acid synthesis and transport .
Molecular Mechanism
The molecular mechanism of Fargesone A involves its binding to the Farnesoid X receptor, which triggers a conformational change in the receptor. This change allows the receptor to interact with coregulators, leading to the activation or repression of target genes. Fargesone A’s activation of the Farnesoid X receptor results in the inhibition of bile acid synthesis and the promotion of bile acid excretion, thereby reducing hepatic lipid accumulation and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fargesone A have been observed over time. The compound has shown stability and sustained activity in vitro, maintaining its ability to activate the Farnesoid X receptor over extended periods. In vivo studies have demonstrated that Fargesone A can induce the expression of Farnesoid X receptor target genes and ameliorate liver inflammation and fibrosis in animal models over time .
Dosage Effects in Animal Models
The effects of Fargesone A vary with different dosages in animal models. At lower doses, Fargesone A effectively activates the Farnesoid X receptor and improves metabolic function without causing adverse effects. At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Fargesone A is involved in several metabolic pathways, primarily those related to bile acid and lipid metabolism. By activating the Farnesoid X receptor, Fargesone A influences the expression of enzymes and transporters involved in these pathways. This activation leads to increased bile acid excretion and reduced lipid accumulation in the liver, contributing to improved metabolic health .
Transport and Distribution
Within cells and tissues, Fargesone A is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target tissues, such as the liver and intestines, where the Farnesoid X receptor is highly expressed. The distribution of Fargesone A within these tissues ensures its effective activation of the Farnesoid X receptor and subsequent metabolic effects .
Subcellular Localization
Fargesone A’s subcellular localization is primarily within the nucleus, where it interacts with the Farnesoid X receptor. This interaction is facilitated by targeting signals and post-translational modifications that direct Fargesone A to the nuclear compartment. Once in the nucleus, Fargesone A binds to the Farnesoid X receptor, leading to the activation of target genes involved in metabolic regulation .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Fargesone A due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce Fargesone A for research purposes .
化学反应分析
Types of Reactions: Fargesone A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified during the reactions .
相似化合物的比较
Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.
GW4064: A synthetic FXR agonist known for its role in regulating metabolic balance.
Comparison: Fargesone A is unique due to its natural origin and distinct chemical scaffold compared to synthetic FXR agonists like obeticholic acid and GW4064. It has shown high affinity and selectivity for FXR, making it a promising candidate for further drug development .
属性
IUPAC Name |
(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COELSLLVNMRXHB-KYIFXELVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331969 | |
Record name | Fargesone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116424-69-2 | |
Record name | Fargesone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fargesone A?
A1: Fargesone A acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like Fargesone A, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].
Q2: What is the structural characterization of Fargesone A?
A2: Fargesone A is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.
Q3: What are the in vivo effects of Fargesone A?
A3: Fargesone A has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, Fargesone A treatment was shown to ameliorate pathological features []. Further research indicated that Fargesone A could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].
Q4: Are there any known structure-activity relationship (SAR) studies for Fargesone A or related compounds?
A4: While the provided abstracts don't directly discuss SAR studies for Fargesone A, one study examined the inhibitory effects of Fargesone A and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of Fargesone A would be valuable to optimize its pharmacological properties.
Q5: What are the limitations of the current research on Fargesone A?
A5: While promising, research on Fargesone A is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。